

Technical Guide: HIV-1 Inhibitor-40 (Compound 4ab)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HIV-1 inhibitor-40

Cat. No.: B12405101

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Introduction

HIV-1 Inhibitor-40 (Compound 4ab) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine (DAPY) class of antiviral agents. While specific research identifying it by the "Compound 4ab" designation is not publicly available, its chemical structure, 4-[4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-methoxyphenyl]benzonitrile, indicates it is a close analogue of the FDA-approved second-generation NNRTI, etravirine. This guide synthesizes the fundamental properties, likely mechanism of action, and relevant experimental methodologies based on extensive research into the DAPY scaffold.

Synonyms: NNRTI 4ab[1]

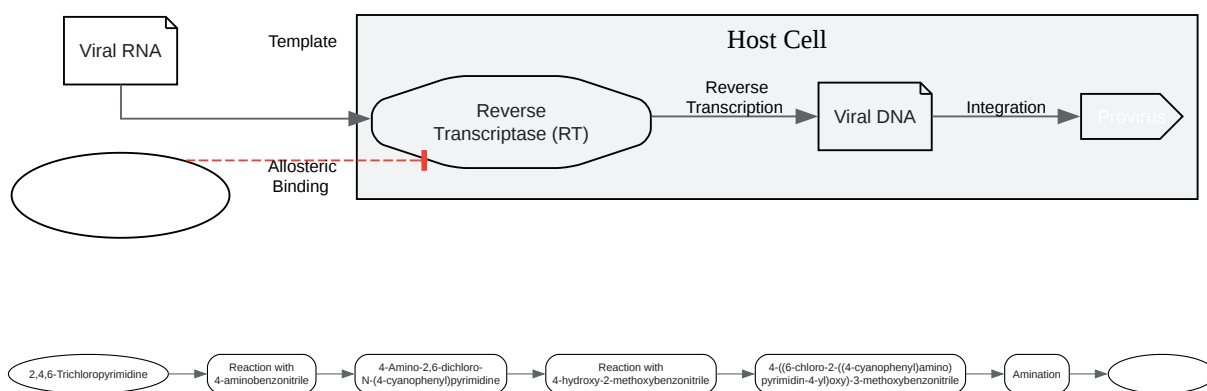
Core Properties

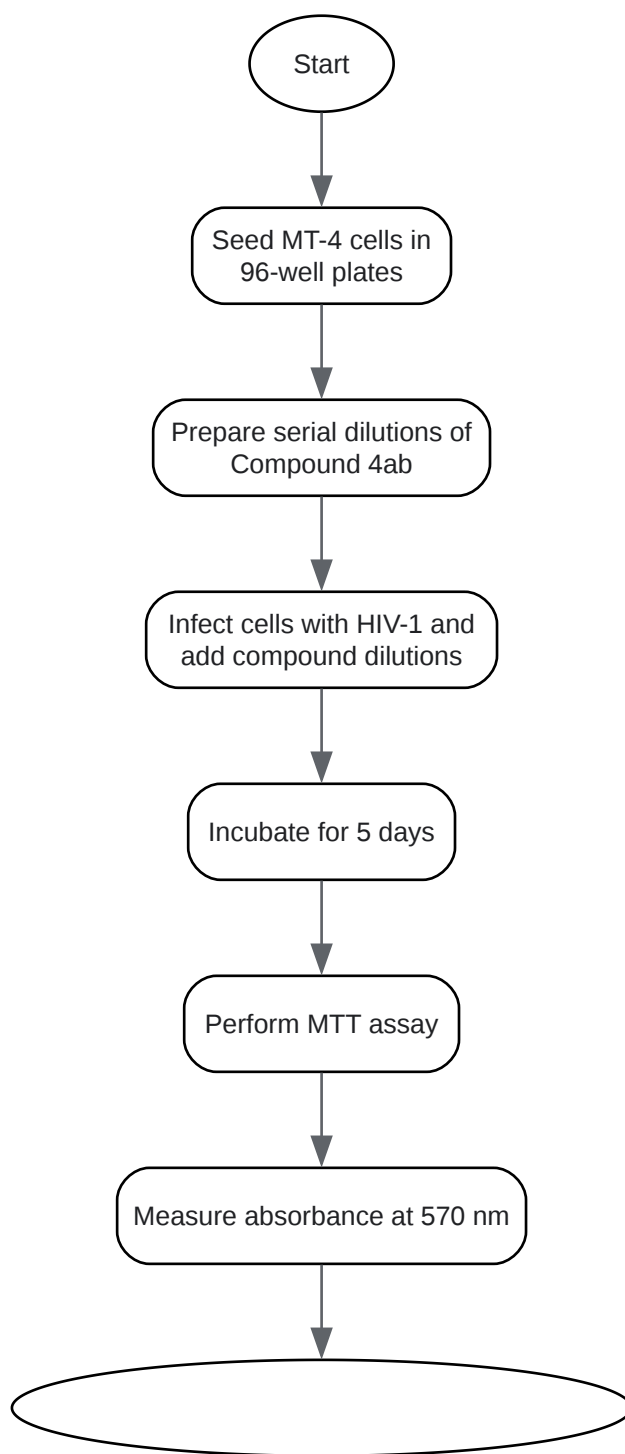
The basic physicochemical properties of **HIV-1 Inhibitor-40** (Compound 4ab) can be derived from its chemical structure.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₁₈ N ₆ O ₂	[1]
Molecular Weight	434.4 g/mol	[1]
IUPAC Name	4-[4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-methoxyphenyl]benzonitrile	[1]
ChEMBL ID	CHEMBL5200580	[1]
Class	Diarylpyrimidine (DAPY) NNRTI	Inferred from structure

Mechanism of Action: Non-Nucleoside Inhibition of HIV-1 Reverse Transcriptase

As a member of the DAPY family of NNRTIs, Compound 4ab is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. NNRTIs bind to an allosteric pocket on the RT enzyme, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. The flexibility of the DAPY scaffold allows for multiple conformations, enabling it to be effective against a range of drug-resistant HIV-1 strains.





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References

- 1. Identification of "dual-site"-binding diarylpyrimidines targeting both NNIBP and the NNRTI adjacent site of the HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: HIV-1 Inhibitor-40 (Compound 4ab)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405101#hiv-1-inhibitor-40-compound-4ab-basic-properties]

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